Tert-butyl hept-6-ynoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl hept-6-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-5-6-7-8-9-10(12)13-11(2,3)4/h1H,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJKJMIRAIEIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203588-17-3 | |
| Record name | tert-butyl hept-6-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for Tert Butyl Hept 6 Ynoate Construction
Classical and Established Synthetic Routes
The traditional synthesis of tert-butyl hept-6-ynoate primarily relies on well-established reactions such as esterification and alkylation. These methods are foundational in organic synthesis and offer reliable pathways to the target molecule.
Esterification-Based Pathways
A primary and straightforward route to this compound is the esterification of hept-6-ynoic acid with a tert-butylating agent. This transformation can be accomplished using several methods:
Acid-Catalyzed Esterification: The direct reaction of hept-6-ynoic acid with tert-butanol (B103910) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The equilibrium of this reaction is typically driven towards the product by removing water, often through azeotropic distillation.
Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the esterification under milder conditions. This method is particularly useful for sensitive substrates.
Reaction with Tert-butyl Trichloroacetimidate (B1259523): This method involves the O-alkylation of hept-6-ynoic acid with tert-butyl trichloroacetimidate under acidic catalysis. It offers a high-yielding route to the tert-butyl ester.
A summary of common esterification reagents and their typical reaction conditions is presented in the table below.
| Reagent/Catalyst | Typical Solvent | Typical Temperature | Key Features |
| H₂SO₄ / tert-Butanol | Toluene | Reflux | Cost-effective, requires water removal |
| DCC / DMAP | Dichloromethane | Room Temperature | Mild conditions, high yield |
| DIC / DMAP | Dichloromethane | Room Temperature | Milder alternative to DCC |
| Tert-butyl trichloroacetimidate / BF₃·OEt₂ | Dichloromethane/Cyclohexane | 0 °C to Room Temperature | High yielding, proceeds under mild acidic conditions |
Alkylation and Carbon Chain Elongation Strategies
An alternative classical approach involves the alkylation of a suitable precursor to construct the carbon backbone of this compound.
One common strategy begins with the deprotonation of a terminal alkyne, such as propargyl alcohol, with a strong base like n-butyllithium to form a lithium acetylide. This is followed by alkylation with a halo-ester, for instance, tert-butyl 4-bromobutanoate, to yield the target molecule. This method allows for the stepwise construction of the carbon chain and the introduction of the tert-butyl ester group in a controlled manner.
Innovative and Stereoselective Synthesis Protocols
While classical methods are reliable, modern organic synthesis often seeks more efficient and selective routes. For this compound, innovative approaches could involve the use of novel catalytic systems or enzymatic transformations. Although specific stereoselective methods for this achiral molecule are not applicable in the traditional sense, the principles can be applied to the synthesis of chiral derivatives.
Recent advancements in catalysis, for example, could enable the direct tert-butoxylation of a suitable precursor under milder conditions than traditional acid catalysis, potentially improving the functional group tolerance of the reaction.
Process Optimization and Scalability Considerations
For the large-scale production of this compound, several factors must be considered to optimize the synthetic process and ensure its scalability.
Reagent Selection: The choice of reagents is critical. For industrial applications, cost-effective and readily available starting materials and reagents are preferred. For instance, using sulfuric acid as a catalyst in esterification is more economical than using expensive carbodiimides.
Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and catalyst loading is crucial to maximize yield and minimize side reactions. The development of a robust and reproducible process is a key objective.
Work-up and Purification: The purification method must be efficient and scalable. Distillation is often preferred for large-scale purification of liquid products like this compound due to its cost-effectiveness compared to chromatography.
Safety and Environmental Impact: The safety of the process and its environmental footprint are paramount. The use of less hazardous reagents and solvents, and the minimization of waste generation, are important considerations in modern chemical manufacturing.
The following table summarizes key considerations for scaling up the synthesis of this compound.
| Factor | Laboratory Scale | Industrial Scale |
| Reagents | High-purity, potentially expensive reagents are acceptable. | Cost-effective, readily available, and safe-to-handle reagents are essential. |
| Solvents | A wider variety of solvents can be used. | Solvent choice is restricted by cost, safety, and environmental regulations. |
| Purification | Chromatography is common. | Distillation, crystallization, or extraction are preferred. |
| Process Control | Manual control of reaction parameters is typical. | Automated process control for consistency and safety is crucial. |
Chemical Reactivity and Reaction Mechanisms of Tert Butyl Hept 6 Ynoate
Reactivity Profile of the Terminal Alkyne Moiety
The terminal alkyne (C≡C-H) is the most prominent functional group in tert-butyl hept-6-ynoate, characterized by its linear geometry and the sp-hybridization of its carbon atoms. msu.edu This hybridization results in higher electronegativity of the carbon atoms and increased acidity of the terminal proton compared to alkanes and alkenes. The reactivity of this moiety is diverse, encompassing additions, C-H functionalization, and cycloadditions.
Key reactions involving the terminal alkyne include:
Nucleophilic Additions : The triple bond can undergo attack by nucleophiles. These reactions are often catalyzed by transition metals and can lead to the formation of vinyl derivatives. msu.eduacs.org Hydration, for instance, typically follows Markovnikov's rule to produce a methyl ketone after tautomerization of the initial enol intermediate. msu.eduutdallas.edu
Deprotonation and Nucleophilic Attack : The terminal proton is weakly acidic and can be removed by a strong base (e.g., sodium amide or n-butyllithium) to form a potent nucleophile, an acetylide. This acetylide is a powerful tool for carbon-carbon bond formation, readily participating in SN2 reactions with primary alkyl halides to extend the carbon chain. utdallas.edumasterorganicchemistry.com
Oxidative Cleavage : Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond, typically yielding a carboxylic acid and carbon dioxide (from the terminal alkyne carbon). msu.edumasterorganicchemistry.com
Cycloaddition Reactions : The alkyne can act as a component in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles, a cornerstone of click chemistry.
Cross-Coupling Reactions : In the presence of transition metal catalysts (commonly palladium and copper), the terminal alkyne can couple with aryl or vinyl halides in reactions like the Sonogashira coupling, forming a new carbon-carbon bond.
Transformations Involving the Tert-butyl Ester Functionality
The tert-butyl ester group is primarily known for its role as a protecting group for the carboxylic acid functionality. Its steric bulk, conferred by the three methyl groups, provides significant hindrance against nucleophilic attack at the carbonyl carbon. a2bchem.com This property makes it stable under many reaction conditions, including those that are basic, nucleophilic, or reductive.
However, the tert-butyl ester can be selectively cleaved or transformed under specific conditions:
Acid-Catalyzed Hydrolysis : The most common method for deprotection is treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid. The mechanism involves protonation of the ester oxygen followed by the elimination of a stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene (B52900).
Conversion to Other Functional Groups : While resistant to many nucleophiles, tert-butyl esters can be converted to other derivatives. For example, reaction with thionyl chloride (SOCl₂) can produce an acid chloride. organic-chemistry.org Similarly, treatment with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate an acid chloride in situ, which can then be reacted with alcohols or amines to yield different esters or amides. organic-chemistry.org
Thermal Elimination : At high temperatures, tert-butyl esters can undergo elimination to form the corresponding carboxylic acid and isobutylene.
The susceptibility of the tert-butyl group to oxidative metabolism has been noted in medicinal chemistry contexts, where oxidation can occur at one of the methyl groups to form a primary alcohol. nih.gov
Elucidation of Reaction Pathways and Kinetic Studies
The dual functionality of this compound allows for intricate reaction pathways, some of which have been studied in detail to understand their mechanisms and kinetics.
The oxidation of this compound can be directed at either the alkyne or the aliphatic C-H bonds. Oxidants like tert-butyl hydroperoxide (TBHP), often in the presence of metal catalysts, are known to initiate radical processes. organic-chemistry.orgacademie-sciences.fr For instance, a copper-catalyzed oxidative cleavage of alkynes using TBHP can produce ketone products. organic-chemistry.org
The mechanism of such reactions often involves the formation of radical intermediates. A metal catalyst, such as iron(III), can react with TBHP to generate a tert-butylperoxy radical (t-BuOO•). rsc.org This radical can then abstract a hydrogen atom from the substrate or add across the triple bond, initiating a radical chain reaction. uomustansiriyah.edu.iqlibretexts.org The specific products formed depend on the reaction conditions and the relative reactivity of the different C-H and C≡C bonds within the molecule. Studies on similar esters have quantified the partial rate constants for the reaction of tert-butylperoxy radicals with C-H bonds at different positions relative to the ester group. researchgate.net
Table 1: Examples of Oxidants and Catalysts Used in Transformations of Functional Groups Present in this compound
| Oxidant/Reagent | Catalyst | Functional Group Targeted | Typical Product | Ref. |
| tert-Butyl hydroperoxide (TBHP) | Copper complexes | Alkyne | Aryl Ketone | organic-chemistry.org |
| tert-Butyl hydroperoxide (TBHP) | Mo(CO)₆ on MWCNT | Alcohol (if present) | Ketone/Aldehyde | academie-sciences.fr |
| Oxygen (O₂) | Sodium hydroxide | Substituted Phenol (analogy) | Benzaldehyde/Benzoquinone | usgs.gov |
| Thionyl Chloride (SOCl₂) | None | tert-Butyl Ester | Acid Chloride | organic-chemistry.org |
The Conia-ene reaction is an intramolecular thermal or Lewis acid-catalyzed cyclization that is highly relevant for molecules like this compound, which contains a carbonyl group and a tethered alkyne. wikipedia.orgorganic-chemistry.org This reaction is a heteroatom variant of the ene reaction, where the enol or enolate tautomer of the ester acts as the "ene" component and the alkyne acts as the "enophile". wikipedia.org
The reaction proceeds via a six-membered, cyclic transition state, resulting in the formation of a five-membered carbocycle (a 5-exo-dig cyclization). While thermal Conia-ene reactions often require high temperatures, the process can be facilitated under milder conditions using catalysts. wikipedia.orgorganic-chemistry.org
Activation Modes in Conia-Ene Reactions:
Base-Mediated (Enolate Activation) : A strong base (e.g., t-BuOK) can deprotonate the α-carbon to the ester, forming an enolate which then attacks the tethered alkyne. wikipedia.org
Lewis Acid/Metal Catalysis (Alkyne Activation) : Lewis acids or transition metals (e.g., Au(I), Fe(III), Zn(II)) can coordinate to the alkyne, making it more electrophilic and susceptible to attack by the enol. nih.govthieme-connect.de Cooperative catalysis, using a combination of a Lewis acid to activate the alkyne and a Brønsted base to generate the enolate, has proven highly effective and enantioselective. nih.govnih.gov
Table 2: Catalytic Systems for Conia-Ene Type Cyclizations
| Catalyst System | Activation Mode | Typical Substrate | Outcome | Ref. |
| t-BuOK in DMSO | Enolate Activation | Vinylogous Ester with Alkyne | Bicyclic Compound, Single Diastereomer | wikipedia.org |
| B(C₆F₅)₃, N-Alkylamine, ZnI₂/BOX complex | Cooperative (Enolate + Alkyne) | Alkynyl Ketone | High Yield, High Enantioselectivity | nih.gov |
| AuCl(PPh₃) / AgOTf | Alkyne Activation | 2-Acetylhept-6-ynoate ester | Cyclized Product | thieme-connect.de |
| Fe(III)-Salen Complex | Alkyne Activation | β-Ketoesters with Alkynes | Enantioselective Carbocyclization | organic-chemistry.org |
The electron-rich nature of the alkyne allows for various nucleophilic additions and coupling reactions.
Alkylation : As previously mentioned, deprotonation of the terminal alkyne with a strong base generates a powerful carbon nucleophile. This acetylide can then be used to alkylate a range of electrophiles, most commonly primary alkyl halides, in a classic SN2 reaction to form a new C-C bond and an internal alkyne. utdallas.edu The use of sterically hindered electrophiles, such as tert-butyl bromide, is disfavored and leads to elimination rather than substitution. utdallas.edu
Stetter-type Reactions : The classic Stetter reaction involves the 1,4-conjugate addition of an aldehyde (after conversion to a nucleophilic acyl anion equivalent) to a Michael acceptor like an α,β-unsaturated ketone or ester. wikipedia.orgorganic-chemistry.org While this compound is not a traditional Michael acceptor, the principle of nucleophilic conjugate addition is applicable to activated alkynes (those with an electron-withdrawing group, such as an ester, in conjugation). acs.org In such systems, nucleophiles like thiols or amines can add across the triple bond in a Michael-type fashion. For this compound, where the alkyne is not conjugated with the ester, direct Stetter-type reactivity is not expected. However, it can be a precursor to substrates for such reactions.
Organometallic Coupling : The terminal C-H bond is reactive in numerous organometallic coupling reactions. The Sonogashira coupling, for example, uses a palladium catalyst and a copper(I) co-catalyst to couple the terminal alkyne with aryl or vinyl halides. This reaction is a robust method for forming sp-sp² C-C bonds.
Transmetallation is a fundamental step in many organometallic catalytic cycles, including cross-coupling reactions. In the context of this compound, this process is central to its participation in reactions like the Sonogashira and Negishi couplings.
In a typical Sonogashira coupling cycle , a copper acetylide is first formed from the terminal alkyne and a Cu(I) salt. A separate part of the cycle involves the oxidative addition of an aryl halide to a Pd(0) complex to form a Pd(II) species. The key transmetallation step occurs when the copper acetylide transfers its acetylenic group to the Pd(II) center, displacing the halide and forming a Pd(II)-alkynyl complex. Reductive elimination from this complex yields the final coupled product and regenerates the Pd(0) catalyst.
A similar process occurs in other couplings. For example, a sequential Conia-ene cyclization followed by a Negishi coupling has been developed. nih.gov In this sequence, the initial cyclization forms a vinyl zinc intermediate. This intermediate then undergoes transmetallation with a palladium complex (pre-formed by oxidative addition of an aryl iodide to Pd(0)), transferring the vinyl group to the palladium center. Subsequent reductive elimination forges the C-C bond between the vinyl group and the aryl group. nih.gov
Participation in Cascade and Multicomponent Reactions
Extensive research into the reactivity of this compound has yet to yield specific documented examples of its participation in cascade or multicomponent reactions within the reviewed scientific literature. While terminal alkynes and tert-butyl esters are common functional groups that readily engage in a wide variety of complex chemical transformations, detailed studies focusing explicitly on this compound in these particular reaction classes are not available.
Cascade reactions, which involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next, and multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools in modern organic synthesis for the efficient construction of complex molecules. The terminal alkyne moiety of this compound, with its high reactivity, and the sterically demanding tert-butyl ester group would be expected to influence the regioselectivity and stereoselectivity of such reactions.
Theoretical explorations and analogous reactivity of similar long-chain terminal alkynes suggest that this compound could potentially be a viable substrate in various metal-catalyzed cascade processes, such as those initiated by palladium, gold, or rhodium complexes. Similarly, its structure lends itself to potential inclusion in well-known multicomponent reactions like the Ugi or Passerini reactions, which are valued for their ability to generate molecular diversity.
However, without specific experimental data or published research findings, any discussion on the role of this compound in cascade and multicomponent reactions would be purely speculative. The scientific community has not yet reported detailed investigations into the behavior of this specific compound under the conditions required for these sophisticated transformations. Therefore, data tables detailing research findings, reaction conditions, yields, and mechanistic insights for this compound in this context cannot be provided at this time.
Further research is necessary to elucidate the potential of this compound as a building block in the elegant and efficient assembly of complex molecular architectures through cascade and multicomponent reaction strategies.
Catalytic Applications in Synthetic Transformations of Tert Butyl Hept 6 Ynoate
Transition Metal-Mediated Catalysis
The carbon-carbon triple bond in tert-butyl hept-6-ynoate is a key functional group for transition metal-catalyzed reactions, enabling the construction of more complex molecular architectures through various activation modes.
While copper catalysis is a prominent method for the activation of terminal alkynes, specific applications involving this compound are not extensively documented in the literature.
In synthetic studies towards the natural product Lingzhiol, an attempt was made to utilize copper(I) iodide to activate the terminal alkyne of this compound for a subsequent cyclization reaction. nih.gov However, this approach did not yield the desired product, indicating that under the specific conditions employed, copper-mediated activation was not effective for the intended transformation. nih.gov
There is currently no available research data on the use of this compound as a substrate in copper-catalyzed 1,4-addition reactions.
Palladium catalysis is a powerful tool for forming carbon-carbon bonds, and this compound has been successfully employed as a coupling partner in a co-catalyzed cross-coupling reaction.
In the synthesis of bifunctional compounds for kinase degradation, this compound was used in a cross-coupling reaction with a substituted aromatic compound. bris.ac.uk This reaction was co-catalyzed by copper iodide and bis(triphenylphosphine)palladium(II) chloride, highlighting a synergistic effect between the two transition metals to achieve the desired transformation. bris.ac.uk The reaction conditions are summarized in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Solvent | Temperature |
| Substituted Aromatic Halide | This compound | Bis(triphenylphosphine)palladium(II) chloride | Copper(I) iodide | Not Specified | 80°C |
| Data from patent WO2024126617A1 bris.ac.uk |
Currently, there is no specific information available in the scientific literature on palladium-catalyzed cyclization reactions involving this compound.
There is no published research available on the use of rhodium and ytterbium co-catalysis in synthetic transformations involving this compound. General rhodium-catalyzed reactions of terminal alkynes are well-established, but the specific application of a rhodium-ytterbium bimetallic system to this compound has not been reported.
Organocatalytic Activation and Transformations
A review of the current scientific literature reveals no specific examples of organocatalytic activation or transformations of this compound. While organocatalysis is a rapidly expanding field with numerous applications for the activation of various functional groups, its application to this particular substrate has not yet been documented.
Biocatalytic Approaches
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. While direct biocatalytic transformations of this compound are not reported, related enzymatic processes involving the hept-6-ynoate moiety have been described.
In studies on the biosynthesis of bartoloside esters, the enzyme BrtB, a carboxylate O-alkylating enzyme, was investigated. researchgate.net While the direct substrate for the enzyme is a fatty acid, experiments involving feeding Streptococcus salina cultures with 6-heptynoic acid led to the formation of bartoloside G-17-yl hept-6-ynoate. researchgate.net This demonstrates that the hept-6-ynoate structure is recognized and processed by enzymatic systems, suggesting the potential for developing specific biocatalytic approaches for the synthesis or modification of this compound.
| Enzyme | Reaction Type | Substrate (Analogue) | Product |
| BrtB | O-alkylation (Esterification) | 6-Heptynoic acid | Bartoloside G-17-yl hept-6-ynoate |
| Data from Leao, P. N. et al. (2020) researchgate.net |
Advanced Applications of Tert Butyl Hept 6 Ynoate in Complex Organic Synthesis
Precursor in Natural Product Total Synthesis (e.g., Lingzhiol)
The total synthesis of complex natural products is a rigorous and challenging endeavor that often requires the use of versatile and strategically functionalized building blocks. Tert-butyl hept-6-ynoate, with its terminal alkyne and protected carboxylic acid, is well-suited for this purpose. The terminal alkyne can participate in a variety of carbon-carbon bond-forming reactions, such as the Sonogashira coupling, to build up the carbon skeleton of a target molecule.
Although a specific, detailed synthesis of the natural product Lingzhiol utilizing this compound has not been extensively documented in readily available literature, the structural motifs present in Lingzhiol and related meroterpenoids suggest the potential utility of such a building block. The synthesis of these complex structures often involves the strategic introduction of side chains and the formation of heterocyclic rings, for which a bifunctional molecule like this compound would be a valuable precursor. The alkyne could be used to introduce a side chain that is later elaborated, while the tert-butyl ester protects a carboxylic acid that might be needed for a subsequent lactonization or amidation step.
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The development of novel molecular scaffolds with potential pharmacological activity is a cornerstone of medicinal chemistry. The structural features of this compound make it an attractive starting material for the synthesis of such scaffolds. The terminal alkyne can be used as a linchpin in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to generate triazole-containing scaffolds. Triazoles are known to be bioisosteres of other functional groups and are often found in pharmacologically active compounds.
Furthermore, the alkyne can be used in transition metal-catalyzed reactions to construct a variety of heterocyclic systems, which are prevalent in many approved drugs. For instance, the intramolecular cyclization of a suitably substituted derivative of this compound could lead to the formation of lactones, lactams, or other ring systems of medicinal interest. The tert-butyl ester ensures that the carboxylic acid functionality remains inert during these transformations and can be deprotected at a later stage to reveal a handle for further functionalization or to impart desired pharmacokinetic properties.
Development of Functional Molecules and Probes
The terminal alkyne of this compound makes it a prime candidate for use in the development of functional molecules and chemical probes. The alkyne can be readily functionalized with reporter groups, such as fluorophores or biotin (B1667282), through click chemistry. This allows for the creation of tagged molecules that can be used to study biological processes, such as enzyme activity or protein localization.
For example, this compound could be incorporated into a molecule designed to target a specific enzyme. The alkyne would then serve as a handle for attaching a fluorescent dye, allowing for the visualization of the enzyme within a cell. Alternatively, the alkyne could be used to attach a biotin tag, which would enable the isolation and identification of the enzyme's binding partners. The tert-butyl ester group can be retained or removed depending on the specific requirements of the probe and the biological system being studied.
Strategies for Library Synthesis and Diversification
Diversity-oriented synthesis (DOS) and the creation of compound libraries are powerful strategies for the discovery of new bioactive molecules. This compound can be a valuable tool in this context, particularly in solid-phase synthesis. The carboxylic acid can be anchored to a solid support via the tert-butyl ester, allowing for the facile purification of intermediates through simple washing steps.
The terminal alkyne can then be subjected to a variety of reactions to generate a diverse range of products. For example, a library of compounds could be generated by reacting the resin-bound alkyne with a panel of different azides via click chemistry. Alternatively, the alkyne could be used in a series of Sonogashira couplings with different aryl halides to create a library of substituted alkynes. After the diversification steps are complete, the desired products can be cleaved from the solid support by removing the tert-butyl ester, yielding a library of compounds for biological screening. This approach allows for the rapid and efficient generation of a large number of structurally diverse molecules from a single starting material.
Integration of Tert Butyl Hept 6 Ynoate in Materials Science and Polymer Chemistry
Monomeric Unit for Polymerization Reactions
The terminal alkyne group of tert-butyl hept-6-ynoate is the primary site for its participation in polymerization reactions. This functional group allows the molecule to act as a monomeric building block for various polymer architectures. Several modern polymerization techniques can utilize terminal alkynes to create polymer chains. oup.com
One of the most powerful methods for polymerizing alkyne-containing monomers is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org In this reaction, the terminal alkyne of this compound reacts with a multifunctional azide-containing comonomer to form a stable 1,2,3-triazole ring, which becomes part of the polymer backbone. nih.gov This step-growth polymerization method is highly efficient and tolerant of various functional groups, allowing for the creation of well-defined polymers.
Another significant reaction is the thiol-yne reaction, where the alkyne group reacts with a thiol-containing molecule, often initiated by UV light. researchgate.netnih.govacs.org This process can be used to form polymer networks and is valued for its high efficiency and tolerance to oxygen. Additionally, transition metal-catalyzed reactions, such as Sonogashira polycoupling, can polymerize terminal alkynes with aryl halides to produce conjugated polymers like poly(aryleneethynylene)s. oup.com
The choice of polymerization technique dictates the final polymer structure, from linear chains to complex, hyperbranched, or cyclic architectures. oup.comoborolabs.comrsc.org
Table 1: Potential Polymerization Reactions for this compound
| Reaction Type | Co-reactant | Catalyst/Initiator | Linkage Formed | Polymer Type |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Diazide (N₃-R-N₃) | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1,2,3-Triazole | Step-growth polymer |
| Thiol-Yne Reaction | Dithiol (HS-R-SH) | Photoinitiator + UV light | Thioether | Cross-linked network |
| Sonogashira Polycoupling | Dihaloarene (X-Ar-X) | Pd/Cu catalyst | Arylene-Ethynylene | Conjugated Polymer |
| Cyclotrimerization | Self-reaction or with other alkynes | TaCl₅ or other transition metals | Benzene Ring | Hyperbranched Polyarylene |
Synthesis of Functional Polymers and Copolymers
This compound is particularly valuable for creating functional polymers due to its tert-butyl ester group. This group serves as a protecting group for a carboxylic acid. While the polymer is assembled via reactions at the alkyne terminus, the ester groups are carried along as pendant side chains. squarespace.comresearchgate.net
Following polymerization, these tert-butyl ester groups can be readily removed through a process called deprotection, typically by treatment with a mild acid like trifluoroacetic acid (TFA). nih.gov This hydrolysis reaction converts the ester side chains into carboxylic acid (-COOH) groups, transforming the initial polymer into a polyanion (a polymer with repeating negative charges). The resulting poly(hept-6-ynoic acid) derivative possesses properties vastly different from its precursor, such as water solubility, pH-responsiveness, and the ability to chelate metal ions.
This two-step approach is a common strategy in polymer chemistry for producing polymers with acid functionalities, as the direct polymerization of acid-containing monomers can often be problematic. squarespace.com
Furthermore, this compound can be copolymerized with other monomers to fine-tune the properties of the final material. By incorporating other functional monomers into the polymer chain, researchers can control characteristics such as solubility, thermal properties, and mechanical strength. For instance, copolymerization with a hydrophobic monomer could yield an amphiphilic block copolymer after the deprotection step. researchgate.netmdpi.com
Role in Surface Modification and Coating Technologies
The unique reactivity of the alkyne group makes polymers derived from this compound excellent candidates for surface modification and the development of advanced coatings. rsc.org Surface modification is a critical technology for altering the properties of a material's interface to improve biocompatibility, control adhesion, or enhance resistance to corrosion. rsc.org
Two primary strategies are employed for attaching polymers to a surface: "grafting to" and "grafting from". nih.govmdpi.com
"Grafting to" : In this method, a polymer of this compound is first synthesized and then attached to a substrate. mdpi.com For this to work, the surface of the substrate (e.g., glass, silicon, or a metal) is pre-functionalized with a chemical group that can react with the polymer. For example, if the polymer has a reactive terminal alkyne group, the surface can be modified to bear azide (B81097) (N₃) groups. The polymer can then be "clicked" onto the surface via the highly efficient CuAAC reaction. rsc.orgnih.gov This creates a dense layer of polymer chains, forming a stable coating.
"Grafting from" : This approach, also known as surface-initiated polymerization, involves first anchoring an initiator molecule to the substrate surface. nih.govalfa-chemistry.com Monomers are then polymerized directly from these surface-bound initiators, resulting in polymer chains growing outwards from the surface. While more complex, this method allows for the formation of thicker and denser polymer brush layers compared to the "grafting to" technique. An initiator bearing an alkyne group could be used to grow polymers from an azide-functionalized surface.
Once grafted, the polymer coating can be further modified. For example, deprotection of the tert-butyl ester groups would transform a hydrophobic surface into a hydrophilic one, a change that is useful for creating biocompatible or anti-fouling coatings. rsc.org
Cross-linking Agent in Network Polymer Formation
While this compound is a monofunctional monomer (containing only one alkyne group) and thus cannot form a network on its own, it plays a crucial role as a component in the formation of cross-linked polymer networks. nih.gov Polymer networks are three-dimensional structures where polymer chains are linked together, resulting in materials like gels, elastomers, and thermosets. researchgate.netacs.org
To form a network, this compound is copolymerized with a multifunctional cross-linking agent—a molecule with at least two reactive groups that can react with the alkyne. nih.govnih.gov The ratio of the monofunctional monomer to the multifunctional cross-linker allows for precise control over the cross-link density, which in turn dictates the material's mechanical properties, such as its stiffness and swelling behavior. nih.gov
Common cross-linking strategies involving this compound's alkyne group include:
CuAAC Reaction : Copolymerization with a molecule containing two or more azide groups (e.g., a diazide) will form a network where the junctions are stable triazole rings. nih.gov
Thiol-Yne Reaction : When mixed with a multifunctional thiol (e.g., a tetrathiol) and exposed to a radical initiator (often UV light), each alkyne group can react with two thiol groups, forming a highly cross-linked thioether network. researchgate.netacs.org
The pendant tert-butyl ester groups within the network remain available for post-formation modification, allowing for the creation of "smart" hydrogels that can respond to stimuli like pH after deprotection.
Table 2: this compound in Network Polymer Formation
| Cross-linking Agent | Reaction Type | Resulting Network Junction | Key Properties of Network |
| Multifunctional Azide (e.g., Diazido-PEG) | CuAAC Click Chemistry | 1,2,3-Triazole Linkages | High thermal and chemical stability; tunable stiffness. |
| Multifunctional Thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)) | Radical Thiol-Yne | Thioether Linkages | Rapid, oxygen-tolerant formation; results in soft, elastomeric materials. |
Preparation of Hybrid and Composite Materials
Hybrid and composite materials are formed by combining two or more distinct components, typically an organic polymer with an inorganic material, to achieve properties superior to the individual constituents. rsc.org Polymers made from this compound can serve as the organic component or as a surface modifier to improve the compatibility between the organic and inorganic phases.
The functional handles of this compound are key to its role in this area. For example, a polymer synthesized from this monomer can be used to functionalize the surface of inorganic nanoparticles like silica (B1680970) (SiO₂), gold (Au), or carbon nanotubes. This is often achieved by employing the "grafting to" or "grafting from" strategies described previously. By coating the inorganic core with a polymer shell, several benefits can be realized:
Improved Dispersibility : The polymer coating can prevent the inorganic nanoparticles from aggregating, allowing them to be dispersed uniformly within a larger polymer matrix.
Enhanced Interfacial Adhesion : The polymer shell can form strong bonds with the surrounding matrix, leading to composite materials with improved mechanical strength and toughness.
Added Functionality : The properties of the polymer itself can be imparted to the inorganic material. For instance, after deprotecting the tert-butyl groups to form carboxylic acids, the functionalized nanoparticles could be used for applications like targeted drug delivery or as sensors.
In this context, this compound acts as a versatile building block for creating the polymeric component of advanced organic-inorganic hybrid materials. rsc.org
Click Chemistry and Bioconjugation Paradigms Utilizing Tert Butyl Hept 6 Ynoate
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Molecular Assembly
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). This reaction is widely employed for molecular assembly due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.
Tert-butyl hept-6-ynoate, with its terminal alkyne group, is a suitable substrate for CuAAC reactions. Chemical suppliers classify it as a click chemistry reagent, specifically as a terminal alkyne building block. chemscene.combldpharm.combldpharm.com In a typical CuAAC reaction, the terminal alkyne of this compound would react with an azide-functionalized molecule in the presence of a copper(I) catalyst. This catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction results in the formation of a stable triazole ring, covalently linking the heptynoate moiety to the azide-containing molecule. This robust ligation strategy is fundamental in creating larger, more complex molecules from simpler building blocks.
Application in Chemical Biology: Constructing Molecular Probes and Linkers
In chemical biology, linkers and molecular probes are essential tools for studying biological processes. This compound serves as a valuable building block for the synthesis of such molecules. Its bifunctional nature—a reactive alkyne at one end and a protected carboxylic acid at the other—allows for sequential and controlled conjugation.
The alkyne group provides a specific site for attaching the molecule to a biomolecule or a reporter tag (like a fluorophore) via a CuAAC reaction. The tert-butyl ester group serves as a protecting group for a carboxylic acid. This ester is stable under many reaction conditions but can be readily removed (deprotected) under acidic conditions to reveal the free carboxylic acid. This newly exposed functional group can then be used for further modifications, such as amide bond formation with an amine-containing molecule. This dual functionality makes it a useful component in the modular synthesis of probes and linkers with defined lengths and properties. Chemical suppliers categorize the compound under "Click Chemistry Linkers". bldpharm.combldpharm.com
Design of Bifunctional Molecules (e.g., Linkers for Targeted Protein Degradation)
A significant application of linker molecules like this compound is in the design of bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome. These molecules typically consist of two ligands—one for the target protein and one for an E3 ligase—connected by a chemical linker.
This compound has been explicitly used in the synthesis of bifunctional compounds for targeted protein degradation. In a patent describing the creation of kinase-degrading molecules, this compound was used as a reactant to install a linker onto a molecular scaffold. The synthesis involved a Sonogashira coupling reaction, where the terminal alkyne of this compound was coupled to an aryl halide. This reaction was catalyzed by copper iodide and a palladium complex. This step incorporated the seven-carbon chain with a protected carboxylate group into the larger bifunctional molecule. This example highlights the utility of this compound as a linker precursor in the development of advanced therapeutics.
Table 1: Reagents for Synthesis of a Bifunctional Molecule Intermediate
| Role | Compound |
| Alkyne-Linker | This compound |
| Catalyst | Copper(I) iodide |
| Catalyst | Bis(triphenylphosphine)palladium(II) chloride |
| Aryl Halide Scaffold | (Not specified in detail) |
Computational and Theoretical Investigations of Tert Butyl Hept 6 Ynoate and Its Transformations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Currently, there is a limited amount of publicly available research specifically detailing quantum chemical calculations for tert-butyl hept-6-ynoate. While general methodologies for such calculations are well-established, specific findings regarding the electronic structure and reactivity of this particular compound are not extensively documented in scientific literature.
Theoretical investigations of similar molecules often employ methods like Density Functional Theory (DFT) to predict electronic properties. For a molecule like this compound, such calculations could provide insights into:
Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity.
Electron Density Distribution: To identify electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential Maps: To visualize the charge distribution and predict intermolecular interactions.
Without specific studies on this compound, we can only infer its likely electronic characteristics based on its functional groups: the electron-withdrawing ester group and the terminal alkyne.
Molecular Dynamics Simulations of Intermolecular Interactions
There is a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound in the current body of scientific literature. MD simulations are powerful tools for investigating the behavior of molecules over time and understanding their interactions with other molecules, such as solvents or other reactants.
For this compound, MD simulations could be employed to study:
Solvation Effects: How the molecule interacts with different solvent molecules, which can significantly influence reaction rates and pathways.
Conformational Analysis: To explore the different shapes the molecule can adopt and their relative energies.
Aggregation Behavior: To determine if and how molecules of this compound interact with each other in a condensed phase.
Future research utilizing molecular dynamics would be valuable for a more complete understanding of the compound's behavior in various chemical environments.
Mechanistic Pathways Elucidation via Computational Modeling
For a molecule with a terminal alkyne and an ester group, computational modeling could be used to investigate a variety of transformations, such as:
Click Chemistry Reactions: The terminal alkyne is a prime functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
Hydration and other additions to the alkyne: Modeling could clarify the regioselectivity and stereoselectivity of such reactions.
Ester hydrolysis or transesterification: Computational studies could detail the step-by-step mechanism under acidic or basic conditions.
The application of these computational tools to this compound would provide significant insights into its chemical reactivity and guide the design of new synthetic methodologies.
Structure-Reactivity and Structure-Property Relationship Studies
Specific and detailed structure-reactivity or structure-property relationship (SRR/SPR) studies for this compound have not been extensively reported. Such studies are crucial for understanding how the molecular structure of a compound influences its chemical reactivity and physical properties.
For this compound, SRR and SPR studies could explore:
Influence of the tert-butyl group: How this bulky group sterically hinders or electronically influences the reactivity of the ester and alkyne functionalities.
Effect of the alkyl chain length: How modifying the number of methylene (B1212753) units between the ester and the alkyne affects reactivity and physical properties like boiling point and solubility.
Correlation of electronic properties with reactivity: Linking computationally derived parameters (like HOMO/LUMO energies) to experimentally observed reaction rates.
Systematic experimental and computational studies would be necessary to establish robust structure-reactivity and structure-property relationships for this compound and its analogs.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of Tert-butyl hept-6-ynoate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present. The tert-butyl group gives rise to a characteristic sharp singlet, integrating to nine protons, typically found in the upfield region of the spectrum. The protons of the methylene (B1212753) groups in the aliphatic chain appear as multiplets, with their chemical shifts influenced by their proximity to the ester and alkyne functionalities. The terminal alkyne proton is expected to appear as a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group appears in the downfield region. The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic chemical shifts. The sp-hybridized carbons of the terminal alkyne are also readily identifiable in the spectrum.
Expected ¹H and ¹³C NMR Data for this compound:
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C(CH₃)₃ | 1.45 (s, 9H) | 28.2 (3C) |
| C(CH₃)₃ | - | 80.5 |
| C=O | - | 172.5 |
| CH₂C=O | 2.25 (t, 2H) | 34.5 |
| CH₂CH₂C=O | 1.65 (quint, 2H) | 24.0 |
| CH₂CH₂C≡ | 1.55 (quint, 2H) | 27.8 |
| CH₂C≡ | 2.20 (td, 2H) | 18.2 |
| C≡CH | 1.95 (t, 1H) | 83.5 |
| C≡CH | - | 69.0 |
Note: Predicted chemical shifts are based on computational models and may vary from experimental values. Multiplicities are abbreviated as s (singlet), t (triplet), td (triplet of doublets), and quint (quintet).
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For this compound (C₁₁H₁₈O₂), high-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, confirming its elemental formula. The expected monoisotopic mass is 182.1307 g/mol .
Electron ionization (EI) mass spectrometry would lead to fragmentation of the molecule. A characteristic fragmentation pattern would involve the loss of the tert-butyl group as a stable cation at m/z 57. Another common fragmentation is the McLafferty rearrangement, which could lead to the loss of isobutylene (B52900) (C₄H₈) and the formation of a radical cation of hept-6-ynoic acid.
Predicted Mass Spectrometry Data for this compound:
| Adduct/Fragment | Predicted m/z |
| [M]+ | 182.13 |
| [M+H]+ | 183.14 |
| [M+Na]+ | 205.12 |
| [C(CH₃)₃]+ | 57.07 |
Source: Predicted data from PubChem. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ester and alkyne functionalities. A strong band around 1735 cm⁻¹ corresponds to the C=O stretching of the ester group. The terminal alkyne is identified by a sharp, weak absorption band around 3300 cm⁻¹ due to the ≡C-H stretch and a medium absorption band around 2120 cm⁻¹ for the C≡C triple bond stretch. The C-O stretching of the ester will appear in the 1300-1100 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum around 2120 cm⁻¹, which can be more intense than in the IR spectrum. The C-H stretching of the alkyne may also be observed.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| ≡C-H | Stretch | ~3300 | Sharp, Weak (IR) |
| C≡C | Stretch | ~2120 | Medium (IR), Strong (Raman) |
| C=O (Ester) | Stretch | ~1735 | Strong (IR) |
| C-O (Ester) | Stretch | 1300-1100 | Strong (IR) |
| C-H (Alkyl) | Stretch | 2980-2850 | Medium-Strong (IR) |
Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound. The gas chromatogram would show a single major peak for the pure compound, and its retention time is a characteristic property under specific chromatographic conditions. The mass spectrometer detector provides mass spectral data for the eluting peak, confirming its identity. This technique is highly effective for identifying and quantifying volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or for reaction monitoring in solution, LC-MS is a valuable tool. Reversed-phase HPLC coupled with a mass spectrometer can separate this compound from starting materials, byproducts, and degradation products. The mass detector provides molecular weight information for each component in the mixture.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for purity analysis, particularly if the compound or its impurities contain a chromophore. For this compound, which lacks a strong chromophore, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be more appropriate for purity determination by HPLC. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.
Typical Chromatographic Conditions for Analysis:
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Purity assessment, impurity profiling |
| LC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | Mass Spectrometry (ESI) | Reaction monitoring, purity of non-volatile samples |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water isocratic or gradient | RID, ELSD | Quantitative purity determination |
Emerging Research Directions and Future Perspectives for Tert Butyl Hept 6 Ynoate
Integration into Novel Synthetic Methodologies and Retrosynthetic Strategies
The presence of a terminal alkyne and a carboxylic acid protecting group makes tert-butyl hept-6-ynoate a highly adaptable component in modern organic synthesis. Its utility is particularly evident in the realm of "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.
The terminal alkyne of this compound serves as a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are instrumental in forging stable triazole linkages, a common motif in medicinal chemistry and materials science. The tert-butyl ester group, on the other hand, offers a robust protecting group that can be selectively removed under specific acidic conditions, allowing for sequential and orthogonal functionalization. This dual functionality is a significant asset in the design of complex molecular architectures.
In retrosynthetic analysis, this compound is envisioned as a versatile synthon for introducing a seven-carbon spacer with a reactive handle at one end and a latent carboxylic acid at the other. This strategy is being explored in the synthesis of complex natural products and designed molecules where precise control over chain length and functionality is paramount.
Table 1: Key Reactions Involving this compound
| Reaction Type | Role of this compound | Key Features | Potential Applications |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne component | High yield, high regioselectivity, mild reaction conditions. | Synthesis of pharmaceuticals, polymers, and bioconjugates. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Alkyne component | Copper-free, bioorthogonal, rapid kinetics. | Live cell imaging, in vivo chemistry. |
| Sonogashira Coupling | Terminal alkyne | Carbon-carbon bond formation with aryl or vinyl halides. | Synthesis of conjugated systems and complex organic molecules. |
| Deprotection of Tert-butyl Ester | Protected carboxylic acid | Selective removal under acidic conditions. | Unmasking of a carboxylic acid for further functionalization. |
Expansion into New Areas of Functional Material Development
The unique properties of this compound are being leveraged in the creation of novel functional materials with tailored characteristics. The terminal alkyne allows for its incorporation into polymeric structures through polymerization or post-polymerization modification, while the tert-butyl group can influence the physical properties of the resulting materials.
Researchers are exploring the use of this compound in the synthesis of stimuli-responsive polymers. nih.gov For instance, the tert-butyl ester can be hydrolyzed under acidic conditions, transforming a hydrophobic polymer segment into a hydrophilic one. This change in polarity can trigger conformational changes in the polymer, leading to applications in drug delivery systems where the payload is released in the acidic microenvironment of a tumor or within specific cellular compartments.
Furthermore, the alkyne functionality of this compound is being utilized for the surface modification of materials. By grafting this molecule onto surfaces, a reactive handle is introduced that can be further functionalized through click chemistry. This approach is being investigated for the development of biocompatible coatings, sensors, and chromatographic materials with specific binding properties.
Advancements in Chemical Biology and Bioconjugation Technologies
The field of chemical biology is increasingly relying on bioorthogonal reactions to study and manipulate biological systems without interfering with their natural processes. The terminal alkyne of this compound makes it an ideal candidate for such applications, particularly in the realm of bioconjugation.
Through SPAAC, which avoids the use of cytotoxic copper catalysts, this compound can be used to label biomolecules in living cells. magtech.com.cnnih.gov For example, it can be incorporated into metabolic labeling strategies where cells are fed with an azide-modified precursor. Subsequent reaction with an alkyne-bearing probe, such as a derivative of this compound, allows for the visualization and tracking of specific biomolecules.
Moreover, the ability to introduce a carboxylic acid upon deprotection of the tert-butyl ester provides an additional handle for bioconjugation. This dual-functional nature is being explored for the development of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), where both a targeting moiety and a therapeutic agent can be precisely attached to a linker derived from this compound.
Table 2: Applications in Chemical Biology
| Application | Method | Role of this compound |
|---|---|---|
| Live Cell Imaging | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Alkyne-bearing probe for labeling azide-modified biomolecules. |
| Protein Modification | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Introduction of a functional handle for attaching other molecules. |
| Targeted Drug Delivery | Linker Synthesis | Provides a scaffold for attaching both targeting ligands and therapeutic agents. |
| Activity-Based Protein Profiling | Probe Synthesis | Forms the core structure of probes designed to react with specific enzyme classes. |
Synergistic Approaches in Multidisciplinary Chemical Research
The versatility of this compound is fostering collaborations across different fields of chemistry. Its properties are being harnessed in synergistic approaches that combine principles from organic synthesis, materials science, and chemical biology to address complex scientific challenges.
In one emerging area, computational chemistry is being used to predict and understand the reactivity of this compound in various chemical environments. nih.gov These theoretical studies can guide the design of new catalysts and reaction conditions to optimize its use in synthesis and materials development.
Furthermore, the integration of this compound into microfluidic devices is being explored for high-throughput synthesis and screening. The ability to perform click reactions efficiently in small volumes makes this compound well-suited for the rapid generation of compound libraries for drug discovery and materials optimization.
The future of this compound research lies in the continued exploration of its unique reactivity and the development of innovative applications that capitalize on its bifunctional nature. As synthetic methodologies become more sophisticated and the demand for functional materials and chemical biology tools grows, this versatile building block is poised to play an increasingly significant role in advancing chemical sciences.
Q & A
Basic Research Questions
Q. How can researchers design a synthesis route for tert-butyl hept-6-ynoate while ensuring reproducibility?
- Methodological Answer : Begin with tert-butyl esterification of hept-6-ynoic acid using tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using NMR (¹H/¹³C) and FTIR spectroscopy to confirm ester formation and alkyne integrity . Replicate the procedure at least three times to ensure reproducibility, adhering to protocols for handling air-sensitive intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify tert-butyl protons as a singlet at ~1.4 ppm and alkyne protons as a triplet near 2.1 ppm.
- ¹³C NMR : Confirm ester carbonyl at ~165-175 ppm and alkyne carbons at 70-85 ppm.
- FTIR : Verify ester C=O stretch (~1720 cm⁻¹) and alkyne C≡C stretch (~2100-2260 cm⁻¹).
Cross-reference data with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer :
- Storage : Use airtight containers in a freezer (-20°C) to prevent degradation. Avoid proximity to ignition sources .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use explosion-proof equipment when scaling reactions .
- Waste Disposal : Neutralize acidic byproducts before disposal. Do not release into drainage systems due to potential environmental toxicity .
Advanced Research Questions
Q. What strategies resolve contradictions in conformational analysis of tert-butyl groups in cyclic systems?
- Methodological Answer : For tert-butyl-containing compounds, employ dynamic low-temperature NMR (e.g., 200 K) to capture axial-equatorial isomerization. Compare experimental data with DFT calculations incorporating explicit solvent models (e.g., CHCl₃ or DMSO). Discrepancies between solid-state (X-ray) and solution-phase conformers often arise from solvent interactions; explicit solvent DFT models improve accuracy .
Q. How can researchers optimize catalytic conditions for this compound in cross-coupling reactions?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with copper(I) iodide as a co-catalyst in Sonogashira couplings. Vary solvents (THF vs. DMF), bases (Et₃N vs. K₂CO₃), and temperatures (25–80°C). Use DOE (Design of Experiments) to identify optimal conditions. Validate yields via HPLC and isolate products using preparative chromatography .
Q. What experimental and computational approaches validate this compound’s role in Fenton-like degradation pathways?
- Methodological Answer :
- Experimental : Degrade this compound using Fe(II)/H₂O₂ systems at neutral pH. Monitor intermediates via LC-MS and quantify mineralization via TOC analysis.
- Computational : Perform DFT calculations to map radical intermediates (e.g., hydroxyl radical attack on the alkyne moiety). Compare activation energies for different degradation pathways .
Q. How do researchers address inconsistencies in kinetic data for tert-butyl ester hydrolysis?
- Methodological Answer : Conduct pH-dependent hydrolysis studies (pH 1–13) using UV-Vis spectroscopy to track ester cleavage. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡). Reconcile discrepancies by testing solvent effects (aqueous vs. mixed solvents) and steric hindrance from the tert-butyl group .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected splitting patterns?
- Methodological Answer : Dynamic effects (e.g., restricted rotation of the tert-butyl group) or impurities from side reactions (e.g., partial oxidation of the alkyne) can cause splitting. Use deuterated solvents to eliminate solvent peaks and repeat experiments under inert atmospheres. Compare with literature data for analogous tert-butyl esters .
Methodological Tables
| Technique | Application | Key Parameters |
|---|---|---|
| Low-Temp NMR | Conformational dynamics | 200 K, DMSO-d₆, 600 MHz spectrometer |
| DFT Calculations | Solvent-effect modeling | B3LYP/6-31G(d), explicit solvent shells |
| Sonogashira Coupling | Alkyne functionalization | Pd(PPh₃)₄, CuI, Et₃N, 60°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
